(2-Fluoroethyl)hydrazine dihydrochloride
CAS No.: 809282-60-8
Cat. No.: VC4252485
Molecular Formula: C2H9Cl2FN2
Molecular Weight: 151.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 809282-60-8 |
|---|---|
| Molecular Formula | C2H9Cl2FN2 |
| Molecular Weight | 151.01 |
| IUPAC Name | 2-fluoroethylhydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C2H7FN2.2ClH/c3-1-2-5-4;;/h5H,1-2,4H2;2*1H |
| Standard InChI Key | BENAIJRWOPGRRD-UHFFFAOYSA-N |
| SMILES | C(CF)NN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
(2-Fluoroethyl)hydrazine dihydrochloride consists of a two-carbon ethyl chain with a terminal fluorine atom and a hydrazine group, stabilized by two hydrochloride moieties. The molecular formula is C₂H₉Cl₂FN₂, yielding a molecular weight of 151.02 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂H₉Cl₂FN₂ |
| Molecular Weight | 151.02 g/mol |
| Physical State | Crystalline solid (inferred) |
| Solubility | Water-soluble (hydrazine salt) |
| Stability | Hygroscopic; sensitive to heat |
The fluorine atom induces electron-withdrawing effects, enhancing the electrophilicity of adjacent carbons, while the hydrazine group provides nucleophilic reactivity. This duality enables participation in condensation, cyclization, and alkylation reactions .
Synthesis and Manufacturing
Synthesis of (2-fluoroethyl)hydrazine dihydrochloride typically involves functional group transformations starting from halogenated precursors. A plausible route, inferred from analogous hydrazine syntheses , proceeds as follows:
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Protection of Amine: React 2-fluoroethylamine with phthalic anhydride to form 2-fluoroethyl phthalimide.
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Hydrazinolysis: Treat the phthalimide intermediate with hydrazine hydrate to liberate the primary amine, forming (2-fluoroethyl)hydrazine.
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Salt Formation: Acidify with hydrochloric acid to precipitate the dihydrochloride salt.
Table 2: Comparative Synthesis Methods for Hydrazine Derivatives
| Compound | Method | Yield | Reference |
|---|---|---|---|
| 2-Fluoroethylamine hydrochloride | Hydrazinolysis of phthalimide derivative | 92% | |
| Phenylhydrazine hydrochloride | Diazotization of aniline derivatives | 85–90% |
These methods underscore the reliance on protective group chemistry to manage the reactivity of amine intermediates .
| Compound | Toxicity (LD₅₀, oral rat) | Carcinogenicity | Key Risks |
|---|---|---|---|
| (2-Fluoroethyl)hydrazine diHCl | Not reported | Suspected | Neurotoxicity, hemolysis |
| Phenylhydrazine hydrochloride | 80 mg/kg | Confirmed | Liver necrosis, methemoglobin |
| (2-Fluorobenzyl)hydrazine diHCl | Not reported | Unknown | Proteomic interference |
Handling requires strict PPE protocols, including nitrile gloves and fume hoods, to mitigate inhalation and dermal exposure .
Applications in Research and Industry
While direct applications of (2-fluoroethyl)hydrazine dihydrochloride remain nascent, its structural features suggest utility in:
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Pharmaceutical Synthesis: As a precursor to fluorinated heterocycles, potentially enhancing drug bioavailability.
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Agrochemical Development: Fluorine’s metabolic stability could improve pesticide longevity.
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Materials Science: Participation in polymerization or crosslinking reactions for specialty polymers.
Ongoing studies explore its role in synthesizing fluorinated analogs of known bioactive molecules, though published data remains limited .
Structural Analogs and Comparative Analysis
Comparative analysis with related hydrazine derivatives reveals distinct reactivity profiles:
Table 4: Structural Analogs of (2-Fluoroethyl)hydrazine Dihydrochloride
The fluoroethyl moiety in (2-fluoroethyl)hydrazine dihydrochloride offers a balance of electronegativity and steric accessibility absent in bulkier aromatic analogs .
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